molecular formula C4H7NO4 B8698000 2-nitroethyl Acetate

2-nitroethyl Acetate

Cat. No.: B8698000
M. Wt: 133.10 g/mol
InChI Key: WFOWWWKKYONWQY-UHFFFAOYSA-N
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Description

Contextualization within Nitro-Organic Chemistry

Nitro-organic compounds constitute a vital class in chemical synthesis, primarily due to the inherent reactivity and transformability of the nitro group. This functional group, being strongly electron-withdrawing, activates adjacent carbons, enabling a wide array of reactions and facilitating the conversion into various other functional groups, such as amines or carbonyls fishersci.fi. 2-Nitroethyl acetate (B1210297) fits within this framework as a nitro-alkyl carboxylate, a type of compound that can serve as a precursor for the formation of nitroalkenes through specific elimination reactions, such as carboxylic acid extrusion. Its inclusion of both a nitro group and an ester functionality positions it as a versatile building block, allowing for intricate chemical manipulations and the construction of more complex molecular architectures.

Structural Classification and Functional Group Analysis

2-Nitroethyl acetate, with the molecular formula C₄H₇NO₄, has a molecular weight of 133.10 g/mol . It is formally classified as an ester, specifically the acetate ester of 2-nitroethanol (B1329411). The compound's chemical structure is characterized by an ethyl chain where a nitro group (-NO₂) is situated on the second carbon atom, which is also linked to an acetate group (-OAc). This specific arrangement of functional groups imparts distinct chemical properties and reactivity. The nitro group acts as a potent electron-withdrawing moiety, which can activate the carbon atom to which it is attached, making it susceptible to nucleophilic attack or facilitating elimination reactions. Concurrently, the acetate ester group provides another reactive site, capable of undergoing hydrolysis, transesterification, or other ester-related transformations. The interplay between these two functional groups dictates this compound's behavior in various synthetic contexts.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₇NO₄
Molecular Weight133.10 g/mol
CAS Number18942-89-7
PubChem CID11815399
IUPAC NameThis compound
SMILESCC(=O)OCCN+[O-]
InChIKeyWFOWWWKKYONWQY-UHFFFAOYSA-N
Structural ClassEster, Nitro-organic compound
Synthesis Precursors2-nitroethanol, Acetic acid/anhydride (B1165640)

Historical Development and Initial Research Trajectories

The historical development and initial research trajectories specifically focusing on this compound are not as extensively detailed in general chemical literature as some other nitro-organic compounds. However, its emergence and utility are understood within the broader context of advancements in the synthesis and reactivity of nitro-alcohols and their derivatives. Early investigations into nitro-alkyl carboxylates, which include compounds structurally analogous to this compound, explored their potential as precursors for the synthesis of nitroalkenes. Research in the mid-20th century, for instance, documented the decomposition of related compounds such as 2-fluoro-2-nitroethyl acetate, which yielded 1-fluoro-1-nitroethene through elimination reactions. This indicates that the reactivity of such nitro-esters was a subject of early chemical inquiry, laying the groundwork for understanding their synthetic potential. The general methodologies for preparing 2-nitroalcohols and their subsequent esterification, which forms this compound, provided the foundational knowledge for its eventual application in more complex syntheses.

Overview of Research Significance as a Synthetic Intermediate

This compound holds considerable research significance as a versatile synthetic intermediate in contemporary organic chemistry. Its distinctive structural features, combining a nitro group and an acetate ester, enable it to participate in a diverse range of chemical transformations. The compound serves as a valuable precursor for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its inherent reactivity, derived from the electron-withdrawing nitro group and the easily modifiable ester linkage, makes it a key building block for constructing complex molecular architectures. For example, this compound and its derivatives, as nitro-alkyl carboxylates, can be effectively converted into nitroalkenes via carboxylic acid extrusion. This transformation can be achieved under various conditions, including in the presence of inorganic bases, demonstrating its utility in forming new carbon-carbon double bonds adjacent to a nitro group, which are themselves highly reactive species in further synthetic steps. This highlights its critical role in facilitating advanced organic syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

2-nitroethyl acetate

InChI

InChI=1S/C4H7NO4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3

InChI Key

WFOWWWKKYONWQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Pathways for 2 Nitroethyl Acetate

Direct Esterification Approaches

Direct esterification is a fundamental method for synthesizing 2-nitroethyl acetate (B1210297), involving the reaction between 2-nitroethanol (B1329411) and an acetylating agent.

Condensation Reactions with 2-Nitroethanol

2-Nitroethyl acetate can be synthesized through the direct condensation reaction of 2-nitroethanol with either acetic acid or acetic anhydride (B1165640). fishersci.ca This process is a classic esterification, where the hydroxyl group of 2-nitroethanol reacts with the carboxyl group of acetic acid or an acetyl group from acetic anhydride. When acetic acid is used, the reaction is typically reversible, forming water as a byproduct. nih.govacs.org To drive the equilibrium towards the formation of this compound and achieve higher yields, it is often necessary to remove the water generated during the reaction. nih.govacs.org

Catalytic Systems for Ester Formation

Esterification reactions, particularly those involving carboxylic acids and alcohols, are commonly catalyzed by mineral acids. nih.govacs.org Strong acid catalysts, such as concentrated sulfuric acid, are frequently employed to accelerate the reaction rate by protonating the carbonyl oxygen of the carboxylic acid or anhydride, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. nih.govfishersci.fi While acetic acid itself can act as a solvent, the presence of a strong acid catalyst is generally essential for efficient ester formation. uni.lu

Indirect Synthetic Routes

Indirect synthetic routes for this compound typically involve the modification of nitro-containing precursors, with acylation of nitroalcohols being a prominent method.

Acylation of Nitroalcohols

Acylation of 2-nitroethanol represents a key indirect pathway for synthesizing this compound. This process involves the introduction of an acetyl group onto the hydroxyl functionality of 2-nitroethanol. Acetic anhydride is a common and effective acylating agent for this transformation. fishersci.ca While acyl chlorides are known for their high reactivity in acylation reactions, acid anhydrides like acetic anhydride are also suitable, although the reactions might proceed at a slower rate and may require heating to achieve completion. acs.org For instance, related acylation reactions have been demonstrated where phthalic anhydride reacts with 2-nitroethanol to form the corresponding phthalic ester of the nitroalcohol. wikipedia.orgnih.gov This highlights the general applicability of acylation principles to 2-nitroethanol.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. Key parameters include:

Stoichiometry and Reagent Excess: For equilibrium-driven esterification reactions, employing an excess of the acetylating agent (e.g., acetic acid or acetic anhydride) can shift the equilibrium towards product formation, thereby increasing the yield of this compound. nih.gov

Temperature Control: Heating is generally required to achieve practical reaction rates for esterification. nih.govacs.org However, precise temperature control is vital, especially when using strong acids or highly reactive reagents, to manage exothermic reactions and prevent side product formation. For instance, in related nitration reactions, low temperatures (e.g., -15°C to 20°C) and controlled addition of nitric acid are necessary due to the highly exothermic nature of the reaction.

Catalyst Choice and Loading: The selection of an appropriate acid catalyst (e.g., sulfuric acid) and its optimal loading is critical. Catalytic amounts, typically ranging from 0.01 to 10 mol% relative to the substrate, have been shown to be effective in similar reactions. nih.govacs.org

Solvent Selection: The choice of solvent impacts solubility and reaction kinetics. Solvents should be miscible with the reactants and products to ensure a homogeneous reaction mixture.

Water Removal: In direct esterification with acetic acid, the continuous removal of water, often achieved through azeotropic distillation, is a highly effective strategy to drive the reversible reaction to completion and enhance the product yield. nih.govacs.org

Reaction Time: Allowing sufficient reaction time is necessary for the reaction to reach completion, though excessively long reaction times might lead to degradation or side reactions.

Purity of Precursors: The purity of starting materials, particularly 2-nitroethanol, directly influences the purity and yield of the final this compound.

Representative Conditions for this compound Synthesis (Direct Esterification)

ReactantsAcetylating AgentCatalystTemperatureSpecial ConditionsExpected Outcome (General)
2-NitroethanolAcetic AcidSulfuric Acid (trace)Reflux (e.g., 110°C)Water removal (azeotropic)High yield of this compound
2-NitroethanolAcetic AnhydrideAcid Catalyst (e.g., H₂SO₄)Room Temp. to Warming-Good yield of this compound

Chemical Reactivity and Mechanistic Investigations of 2 Nitroethyl Acetate

Reactions Involving the Nitro Group

The nitro group is the primary driver of 2-nitroethyl acetate's characteristic reactivity, enabling additions, reductions, and eliminations.

Nucleophilic Additions to the Nitro Moiety

Direct nucleophilic addition to the nitrogen atom of the nitro group in aliphatic nitro compounds like 2-nitroethyl acetate (B1210297) is not a commonly observed reaction pathway. Instead, the reactivity of nitroalkanes is often characterized by the acidity of the α-protons (the hydrogens on the carbon adjacent to the nitro group). In the presence of a base, these protons can be removed to form a nitronate anion. This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol) or Michael additions. wikipedia.org However, these reactions involve the α-carbon acting as a nucleophile, rather than the nitro group itself undergoing a direct nucleophilic attack.

Reduction Pathways Leading to Amino Derivatives

The nitro group of this compound is readily reducible to an amino group, providing a pathway to valuable amino derivatives. This transformation is a cornerstone of nitroalkane chemistry. Catalytic hydrogenation is a widely employed method for this reduction. vulcanchem.com Various metal catalysts are effective for this purpose, with reaction conditions often tailored to optimize yield and prevent side reactions.

For analogous compounds like 2-aryl-2-nitroacetates, several reduction methods have been documented, which shed light on the potential pathways for this compound. nih.gov These include the use of zinc metal in acetic acid and catalytic hydrogenation with various metal catalysts. nih.gov

Table 1: Investigated Conditions for the Reduction of 2-Aryl-2-nitroacetates to α-Amino Esters

EntryReducing AgentCatalystSolventSubstrate TypeYield (%)
1Zn-AcOHElectron-rich86
2Zn-AcOHHeteroaromatic78
3Zn-AcOHElectron-poor68
4H₂ (1 atm)Raney nickel--Good
5H₂ (1 atm)Pd/C--Low
6H₂ (1 atm)Rh/Al₂O₃--Low
7H₂ (1 atm)PtO₂--Low
Competing cleavage of the benzylic nitro bond was observed, leading to lower yields of the desired amino ester. nih.gov

This data suggests that while catalytic hydrogenation is a viable method, chemoselectivity can be a challenge, with some catalysts promoting cleavage of the C-NO₂ bond. nih.gov Milder reducing agents like zinc in acetic acid can provide higher yields of the desired amino ester for certain substrates. nih.gov

Reactions Involving the Acetate Ester Moiety

The acetate group in this compound can undergo reactions characteristic of esters, with the most common being hydrolysis.

Hydrolysis: Like other esters, this compound can be hydrolyzed back to its constituent alcohol (2-nitroethanol) and a carboxylate salt (acetate). This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes saponification. quora.comyoutube.comijcce.ac.ir This is an irreversible, second-order reaction where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. quora.comyoutube.com This leads to a tetrahedral intermediate which then collapses, expelling the 2-nitroethoxide ion and forming acetic acid, which is immediately deprotonated by the base to form the acetate salt.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible and typically reaches an equilibrium.

The strong electron-withdrawing effect of the nitro group on the ethyl portion of the molecule may influence the rate of these reactions compared to a simple alkyl acetate like ethyl acetate.

Hydrolysis Kinetics and Reaction Mechanisms

The hydrolysis of this compound, the cleavage of the ester bond by water, can proceed under acidic or basic conditions, each with a distinct mechanism.

Under acidic conditions, the reaction is a reversible, catalyzed process. The mechanism begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate . umn.edutaylorandfrancis.comoneonta.edu Subsequent proton transfer and elimination of 2-nitroethanol (B1329411) regenerates the acid catalyst and yields acetic acid. The presence of the electron-withdrawing nitro group on the ethyl moiety is expected to increase the rate of hydrolysis compared to unsubstituted ethyl acetate by further increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Under basic conditions (saponification), the hydrolysis is an irreversible reaction initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. umn.edu This also proceeds through a tetrahedral intermediate. taylorandfrancis.com This intermediate then collapses, expelling the 2-nitroethoxide anion as the leaving group to form acetic acid, which is immediately deprotonated by the basic conditions to form the acetate salt. The reaction is effectively driven to completion by this final acid-base step.

The general rate law for the hydrolysis of an ester like ethyl acetate is first-order with respect to the ester concentration when the concentration of water is large and constant. uniba.skyoutube.com The reaction can be monitored by titrating the acetic acid produced against a standard base at various time intervals. youtube.comyoutube.com

Table 1: General Mechanisms for Ester Hydrolysis

Catalyst Key Steps Intermediate
Acid (H+) 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Formation of tetrahedral intermediate 4. Elimination of alcohol (R'-OH) Oxonium ion / Tetrahedral intermediate

| Base (OH-) | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of alkoxide (R'-O⁻) 4. Deprotonation of carboxylic acid | Tetrahedral alkoxide intermediate |

Transesterification Processes and Applications

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this involves reacting it with an alcohol in the presence of an acid or base catalyst to produce a new ester and 2-nitroethanol. wikipedia.orgmasterorganicchemistry.com

The mechanism is analogous to hydrolysis. In acid-catalyzed transesterification, the catalyst protonates the carbonyl group, which is then attacked by the new alcohol molecule. wikipedia.orgmasterorganicchemistry.com In base-catalyzed transesterification, the base (typically an alkoxide corresponding to the new alcohol) deprotonates the alcohol to generate a more potent nucleophile, which then attacks the ester. wikipedia.orgmasterorganicchemistry.com In both cases, a tetrahedral intermediate is formed. taylorandfrancis.comwikipedia.org To drive the reaction toward the desired product, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.com

This reaction is highly valuable in organic synthesis for modifying ester functionalities. While specific applications for this compound are not widely documented, the transesterification of related compounds, such as β-keto esters, is a common strategy for producing valuable synthons for the pharmaceutical and agrochemical industries. nih.govresearchgate.net Catalysts like 3-nitrobenzeneboronic acid have been shown to be effective for these transformations. researchgate.net

Combined Reactivity of Bifunctional Groups

The unique reactivity of this compound arises from the electronic interplay between the acetate and the β-nitro group. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. nih.govwikipedia.org This property has several significant consequences:

Activation of the Ester Carbonyl: Through an inductive effect, the nitro group withdraws electron density from the ester functional group, making the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles in hydrolysis and transesterification reactions.

Acidity of α-Hydrogens: The powerful electron-withdrawing nature of the nitro group significantly increases the acidity of the hydrogens on the adjacent carbon (the α-carbon). wikipedia.org In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate anion. wikipedia.orgresearchgate.net This nitronate is a key reactive intermediate.

Elimination Reactions: The formation of the nitronate intermediate opens up pathways not available to simple alkyl acetates. For instance, the nitronate can undergo elimination of the acetate group to form nitroethylene, a reactive Michael acceptor. This type of synchronous elimination of nitro and ester groups from β-nitro esters is a known synthetic strategy. acs.org

The ability of the nitro group to serve as a potent electron-withdrawing group and to form a stable nitronate intermediate makes this compound a versatile substrate capable of participating in both nucleophilic acyl substitution and base-mediated elimination or condensation reactions. nih.gov

Mechanistic Elucidation Studies

To fully understand the reaction pathways of this compound, chemists employ several investigative techniques to probe transition states and intermediates.

Kinetic Isotope Effect Analysis in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D). openstax.org

A primary kinetic isotope effect , where the rate for the hydrogen-containing compound is significantly faster than for the deuterium-containing one (typically kH/kD > 2), is observed when the C-H bond is broken in the rate-limiting step. princeton.edulibretexts.org For this compound, this would be highly relevant in studying the mechanism of base-induced elimination to form nitroethylene. If the abstraction of the α-proton by the base is the slowest step (characteristic of an E2 mechanism), a significant primary KIE would be expected. openstax.org

A secondary kinetic isotope effect (where kH/kD is close to 1) occurs when the isotopically substituted bond is not broken but its hybridization changes during the rate-determining step. wikipedia.org This could be observed in hydrolysis or transesterification, where the hybridization of the carbonyl carbon changes from sp² to sp³ in the formation of the tetrahedral intermediate.

Table 2: Interpreting Kinetic Isotope Effects (KIE) for this compound Reactions

Reaction Type Isotopic Substitution Location Expected KIE (kH/kD) Interpretation
Base-Induced Elimination C-H bond α to the nitro group > 2 (Primary KIE) C-H bond cleavage occurs in the rate-determining step (e.g., E2 mechanism). openstax.org
Hydrolysis/Transesterification C-H bond α to the nitro group ~1 (Secondary KIE) C-H bond is not broken in the rate-determining step.

| Hydrolysis/Transesterification | C-H bonds on the acetyl group | ~1 (No significant KIE) | These C-H bonds are not involved in the reaction mechanism. |

Investigation of Solvent and Additive Effects on Reaction Pathways

The choice of solvent can dramatically alter the rate and even the mechanism of a reaction. nih.govgmu.edu By systematically varying the solvent, researchers can gain insight into the charge distribution of the transition state.

For reactions of this compound, a key consideration is the solvent's polarity and its ability to act as a hydrogen-bond donor (protic) or not (aprotic).

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions. In a reaction involving a negatively charged nucleophile (like OH⁻ in base-catalyzed hydrolysis), these solvents can form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it but can decrease its reactivity. ucalgary.ca

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess dipoles but lack acidic protons. They are excellent at solvating cations but poorly solvate anions. This leaves the anion "naked" and highly reactive, which can dramatically accelerate reactions like SN2 or E2 eliminations. ucalgary.canih.gov

For example, a base-induced elimination of this compound would be expected to proceed much faster in a polar aprotic solvent like DMSO than in a polar protic solvent like ethanol, as the basicity of the alkoxide base is enhanced in DMSO. ucalgary.ca

Table 3: Predicted Solvent Effects on Nucleophilic Reactions of this compound

Reaction Type Solvent Class Example Solvents Predicted Effect on Rate Rationale
Sₙ2/E2 with Anionic Nucleophile Polar Protic Water, Methanol Slower Strong solvation of the anionic nucleophile reduces its energy and reactivity. ucalgary.ca
Sₙ2/E2 with Anionic Nucleophile Polar Aprotic DMSO, Acetonitrile Faster Poor solvation of the anionic nucleophile increases its energy and reactivity. ucalgary.ca

| Sₙ1-type (hypothetical) | Polar Protic | Water, Methanol | Faster | Stabilization of the carbocation intermediate and leaving group through solvation. ucalgary.ca |

Characterization of Reaction Intermediates and Transition States

The direct observation or trapping of reaction intermediates provides definitive evidence for a proposed mechanism. For this compound, two principal intermediates are of interest:

Tetrahedral Intermediate: In nucleophilic acyl substitution reactions like hydrolysis and transesterification, the formation of a tetrahedral intermediate is a cornerstone of the accepted mechanism. umn.edutaylorandfrancis.comwikipedia.org While often too transient to be isolated, its existence can be inferred from kinetic data and computational modeling. In some cases, spectroscopic techniques under specialized conditions (such as low temperature) can be used to observe these species. nih.gov

Nitronate Intermediate: In base-catalyzed reactions involving the α-carbon, the nitronate anion is a key intermediate. wikipedia.org Its formation can be confirmed spectroscopically (e.g., by UV-Vis or NMR) due to its distinct chromophore. The nitronate is more stable and generally easier to detect than a tetrahedral intermediate. Its role is central to understanding reactions like the nitroaldol (Henry) reaction and base-catalyzed eliminations. wikipedia.orgnih.gov

Computational chemistry also plays a vital role in characterizing both intermediates and the transition states that connect them. By modeling the energy landscape of the reaction, scientists can calculate the activation energies for different proposed pathways and visualize the geometry of the highest-energy point, the transition state. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Molecular Structure Elucidation

The precise architecture of 2-nitroethyl acetate (B1210297) is determined through a combination of spectroscopic techniques, each providing unique insights into the molecule's atomic and electronic framework.

For ¹H NMR, the molecule is expected to exhibit three distinct signals corresponding to the three non-equivalent proton environments. The methyl (CH₃) protons of the acetate group are anticipated to appear as a singlet, being isolated from other protons. The two methylene (B1212753) groups (-OCH₂- and -CH₂NO₂) would appear as coupled triplets, as each is adjacent to the other.

For ¹³C NMR, four unique signals are predicted, one for each carbon atom in the molecule. The broad chemical shift range in ¹³C NMR allows for the clear resolution of each carbon, from the acetyl methyl carbon to the carbonyl carbon of the ester group. libretexts.orglibretexts.org A proton-decoupled spectrum would show each of these signals as a singlet. libretexts.org

Predicted ¹H NMR Chemical Shifts for 2-nitroethyl acetate Data is based on theoretical predictions.

Protons AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃ -C(O)O-~ 2.1Singlet (s)
-O-CH₂ -CH₂NO₂~ 4.5Triplet (t)
-OCH₂-CH₂ -NO₂~ 4.7Triplet (t)

Predicted ¹³C NMR Chemical Shifts for this compound Data is based on theoretical predictions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ -C(O)O-~ 20 - 22
-O-CH₂ -CH₂NO₂~ 60 - 65
-OCH₂-CH₂ -NO₂~ 73 - 78
-C(O) O-~ 170 - 171

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational modes. edinst.com These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.comksu.edu.sa

For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group. nih.gov Additionally, two prominent bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group will be present. The C-O stretching vibrations of the ester linkage will also be visible. Raman spectroscopy is particularly effective for identifying the symmetric NO₂ stretch and vibrations of the carbon backbone. nih.gov

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
R-NO₂Asymmetric Stretch~ 1550 - 1560StrongMedium
R-NO₂Symmetric Stretch~ 1370 - 1380StrongStrong
C=O (Ester)Stretch~ 1740 - 1750StrongMedium
C-O (Ester)Asymmetric Stretch~ 1220 - 1250StrongWeak
C-O (Ester)Symmetric Stretch~ 1030 - 1060MediumWeak

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 133.10 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 133.

The molecule's structure leads to predictable fragmentation patterns. The energetically unstable molecular ion breaks into smaller, more stable fragment ions. chemguide.co.uk Common fragmentation pathways for this compound would include the loss of the nitro group (NO₂) or cleavage at the ester functional group. The formation of the acylium ion ([CH₃CO]⁺) is a characteristic fragmentation for acetate esters and is often observed as a prominent peak. libretexts.org

Plausible Mass Spectrometry Fragments for this compound

Fragment IonProposed FormulaMass-to-Charge Ratio (m/z)
Molecular Ion[C₄H₇NO₄]⁺133
Loss of Nitro Group[C₄H₇O₂]⁺87
Loss of Acetoxy Radical[C₂H₄NO₂]⁺74
Acetyl Cation (Acylium)[C₂H₃O]⁺43

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. wikipedia.org this compound, being a relatively volatile ester, is well-suited for GC analysis. The method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a column containing a stationary phase. orgchemboulder.com Separation is achieved based on the differential partitioning of components between the mobile and stationary phases. orgchemboulder.com

For a nitro-containing compound, specific detectors that offer high sensitivity are often employed. A Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would be highly effective for detecting this compound, as both are sensitive to compounds containing nitrogen and electronegative groups, respectively. epa.gov

Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

ParameterSpecificationPurpose
Column Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)Provides high-resolution separation of volatile components.
Carrier Gas Helium or NitrogenActs as the mobile phase to transport the analyte through the column. libretexts.org
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample upon injection.
Oven Program Start at 80 °C, hold for 1 min, ramp to 200 °C at 10 °C/minA temperature gradient allows for the efficient separation of compounds with different boiling points.
Detector Nitrogen-Phosphorus (NPD) or Electron Capture (ECD)Provides high sensitivity and selectivity for the nitro-containing analyte. epa.gov
Detector Temp 300 °CPrevents condensation of the analyte as it exits the column.

High-Performance Liquid Chromatography (HPLC) is used for the separation of compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, a Reverse-Phase HPLC (RP-HPLC) method would be most appropriate. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. chromforum.org

The compound is separated based on its hydrophobic interactions with the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of organic solvent), is often used to achieve optimal separation. gerli.com Detection is typically performed using an ultraviolet (UV) detector, as the nitro and carbonyl functional groups exhibit UV absorbance at lower wavelengths. researchgate.netacs.org

Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

ParameterSpecificationPurpose
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard reverse-phase column for separating polar to moderately nonpolar compounds.
Mobile Phase A: Water; B: AcetonitrileA common solvent system for RP-HPLC, offering good separation efficiency.
Gradient Start at 30% B, ramp to 95% B over 15 minutesA gradient elution ensures that compounds with varying polarities are effectively eluted and separated.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detector UV-Vis Detector at 210 nmDetects the analyte based on its absorbance of UV light.
Column Temp 30 °CMaintaining a constant temperature ensures reproducible retention times.

Advanced Analytical Techniques for Reaction Monitoring

The synthesis of specialized chemical compounds such as this compound necessitates precise control over reaction parameters to optimize yield, minimize byproduct formation, and ensure process safety. Advanced analytical techniques are indispensable for real-time, in-situ monitoring of the reaction progress. spectroscopyonline.com These methods provide continuous data on the concentration of reactants, intermediates, and products, offering a detailed kinetic and mechanistic understanding of the chemical transformation. By tracking the consumption of starting materials and the emergence of the desired product, chemists can determine reaction endpoints accurately, identify the formation of transient species, and make informed adjustments to reaction conditions. spectroscopyonline.com The implementation of such process analytical technology (PAT) is crucial for developing robust and efficient synthetic protocols.

Real-time Spectroscopic Methods (e.g., UV-Vis, FTIR)

Spectroscopic techniques that can probe the molecular characteristics of a reaction mixture without the need for sample extraction are powerful tools for continuous monitoring. spectroscopyonline.com Among these, Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are frequently employed due to their sensitivity to changes in electronic structure and molecular vibrations, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly well-suited for monitoring the synthesis of this compound. The technique works by measuring the absorption of infrared radiation by the molecules in the reaction, which causes vibrations of specific chemical bonds. By using an attenuated total reflectance (ATR) probe immersed directly into the reaction vessel, spectra can be collected in real-time. The progress of the esterification of 2-nitroethanol (B1329411) with an acetylating agent, for example, can be followed by observing the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of the characteristic C=O stretching band of the ester product. youtube.com Concurrently, the distinct symmetric and asymmetric stretching vibrations of the nitro group (–NO₂) can be monitored to ensure its stability throughout the reaction.

Table 1: Key FTIR Vibrational Frequencies for Monitoring this compound Synthesis
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)CompoundObservation During Reaction
O-H (Alcohol)Stretching3200-3600 (broad)2-Nitroethanol (Reactant)Signal decreases
C=O (Ester)Stretching1735-1750This compound (Product)Signal increases
N-O (Nitro)Asymmetric Stretching1500-15702-Nitroethanol / this compoundSignal should remain stable
N-O (Nitro)Symmetric Stretching1300-13702-Nitroethanol / this compoundSignal should remain stable

Ultraviolet-Visible (UV-Vis) Spectroscopy monitors changes in the electronic transitions of molecules. While the ester and alcohol functional groups are not strongly chromophoric in the standard UV-Vis range, the nitro group (–NO₂) does exhibit UV absorption. Although potentially less specific than FTIR for tracking the primary esterification, UV-Vis spectroscopy can be valuable for monitoring the concentration of nitro-containing species or detecting the formation of conjugated byproducts that might absorb strongly in the UV-Vis region. scut.edu.cn A stable absorbance at the λ_max corresponding to the nitroalkane would indicate the integrity of this functional group during the reaction.

Hyphenated Techniques in Reaction Mixture Analysis

Hyphenated techniques offer a powerful approach to chemical analysis by combining the separation capabilities of chromatography with the identification power of spectroscopy. chemijournal.comijarnd.com This coupling allows for the physical separation of individual components from a complex reaction mixture before they are identified, providing a much clearer and more detailed picture than direct spectroscopic analysis of the entire mixture. ijpsjournal.comslideshare.net

For the analysis of a this compound reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method, provided the components are volatile and thermally stable. chemijournal.com A small aliquot of the reaction mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase. As each separated compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each component. ijarnd.com This allows for the unambiguous identification of this compound, residual reactants, solvents, and any volatile impurities.

Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. This technique is particularly useful for compounds that are not sufficiently volatile for GC or that might decompose at the high temperatures used in GC analysis. chemijournal.com The reaction mixture is separated by a high-performance liquid chromatography (HPLC) system, and the eluent is then introduced into the mass spectrometer. slideshare.net LC-MS is adept at separating and identifying a wide range of organic molecules, making it a versatile tool for comprehensive reaction mixture analysis. ijpsjournal.com

Table 2: Illustrative GC-MS Data for a Hypothetical this compound Reaction Mixture
CompoundHypothetical Retention Time (min)Key Mass Fragments (m/z)Role
Acetic Anhydride (B1165640)3.543, 102Reactant
2-Nitroethanol4.845, 91Reactant
This compound7.243, 87, 133Product
Acetic Acid4.143, 45, 60Byproduct

Computational Chemistry and Theoretical Studies of 2 Nitroethyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of 2-nitroethyl acetate (B1210297) at the atomic and electronic levels. These methods are crucial for determining optimized molecular geometries, vibrational modes, and electronic characteristics that govern its behavior.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the molecular properties of organic compounds, including those containing nitro and ester functionalities like 2-nitroethyl acetate. DFT calculations can provide optimized geometries, which represent the most stable three-dimensional arrangement of atoms in the molecule. These calculations also yield vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra, aiding in structural confirmation and the identification of characteristic functional group vibrations researchgate.net.

Ab Initio Methods for High-Level Energy Predictions

While DFT offers a good balance of accuracy and computational cost, more rigorous ab initio methods are employed for high-level energy predictions and to refine DFT results, especially when higher accuracy is required or for benchmarking purposes. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation, leading to more precise energy calculations, including total energies and relative energies of different conformers or isomers mdpi.com. These methods are particularly valuable for determining accurate thermochemical data, such as heats of formation and reaction energies, which are critical for understanding the energetic favorability of chemical processes involving this compound. For instance, such methods have been applied to study the energetic properties of nitramines, which contain nitroethyl groups, to predict their stability and explosive characteristics mdpi.comdntb.gov.ua.

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is indispensable for unraveling the step-by-step molecular transformations that occur during chemical reactions involving this compound. This involves identifying intermediates and the high-energy transition states that connect them.

Potential Energy Surface Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a fundamental computational technique used to identify and characterize stationary points (minima representing stable species and saddle points representing transition states) along a reaction coordinate. For this compound, PES mapping can be used to model various reaction pathways, such as its decomposition or reactions with other chemical species. By locating transition states, computational chemists can determine activation energies, which are crucial for predicting reaction rates.

For example, studies on the decomposition of related nitroethyl compounds, such as 2-fluoro-2-nitroethyl acetate, have been explored computationally. These studies suggest that the reaction mechanism can change dramatically depending on conditions, such as the presence of inorganic bases, shifting from a concerted mechanism to a stepwise E1cb mechanism researchgate.netsci-rad.com. While specific detailed PES mapping for this compound itself was not found in the search results, the principles applied to similar nitro-containing compounds illustrate how such studies would elucidate the molecular mechanisms of its transformations, including bond breaking and formation events.

Computational Studies of Reaction Dynamics

Beyond static energy landscapes, computational studies of reaction dynamics provide insights into the time-dependent behavior of molecules during a chemical reaction. Techniques like molecular dynamics (MD) simulations can track the trajectories of atoms and molecules over time, offering a more complete picture of how reactants transform into products. While direct MD simulations specifically for this compound's reactions were not prominently featured in the search results, MD simulations are generally used to assess conformational stability and interactions in various environments, which would be relevant for understanding the behavior of this compound in different solvents or biological systems . For instance, the mechanism of action of other nitro compounds often involves reduction of the nitro group, and MD simulations could provide insights into the electron transfer steps and molecular targets involved .

Prediction of Reactivity Parameters and Selectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations.

Reactivity parameters, such as activation energies and reaction rates, can be predicted by characterizing transition states on the potential energy surface. Lower activation energies correspond to faster reactions. For instance, DFT studies have investigated the mechanisms and activation energies of Michael addition reactions involving nitroolefins, which share structural similarities with the nitroethyl group in this compound researchgate.net. These studies demonstrate how computational methods can predict the feasibility and kinetics of such reactions.

Furthermore, computational chemistry can predict reaction selectivity, including regioselectivity (which site on a molecule reacts) and stereoselectivity (the preferred spatial arrangement of products). Concepts such as Fukui functions, which indicate the electrophilic or nucleophilic attack sites on a molecule, and global reactivity descriptors like hardness and softness, are derived from quantum chemical calculations to understand and predict reactivity patterns mdpi.com. For example, studies on cycloaddition reactions involving nitroalkenes have used quantum chemical calculations to establish regioselectivity, finding that the nucleophilic attack of one reactant to a specific position of the nitrovinyl moiety determines the observed regioselectivity mdpi.comacs.org. This type of analysis would be directly applicable to predicting how this compound might react with various reagents, guiding synthetic strategies.

Electrophilicity and Nucleophilicity Indices Determination

The intrinsic reactivity of a molecule, such as this compound, can be quantitatively assessed through global and local reactivity indices derived from Density Functional Theory (DFT). Key global indices include electrophilicity (ω) and nucleophilicity (N) researchgate.net. These indices are calculated from fundamental electronic properties: the electronic chemical potential (µ), which measures the escaping tendency of electrons from an equilibrium system, and chemical hardness (η), which quantifies a molecule's resistance to electron density deformation researchgate.net. These parameters are typically derived from the energies of the frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.net.

Electrophilicity Index (ω): This index measures a molecule's ability to accept electrons. It is defined as ω = µ²/2η researchgate.net. Molecules with high ω values are considered strong electrophiles. Nitro groups are known electron-withdrawing substituents, which generally enhance the electrophilic character of the molecule to which they are attached mdpi.comresearchgate.net. For instance, nitroalkenes are often classified as strong electrophiles, with ω values typically ranging from 2.15 to 3.70 eV mdpi.com.

Nucleophilicity Index (N): This index quantifies a molecule's electron-donating ability researchgate.net.

While specific ω and N values for this compound were not found in the current search, its nitro group suggests it would exhibit electrophilic characteristics, particularly at the carbon atom adjacent to the nitro group, similar to other nitroalkanes or nitroethyl derivatives mdpi.com. The acetate moiety, on the other hand, could offer nucleophilic sites through its oxygen atoms.

Illustrative Data for Related Nitro Compounds To illustrate the typical range of these indices, values for some related nitro-containing compounds or general classifications are presented below. It is important to note that these values are not for this compound but demonstrate the application of these indices in characterizing reactivity.

Compound Type / ExampleElectrophilicity (ω) (eV)Nucleophilicity (N) (eV)Source/Context
Strong Electrophiles> 1.5N/AGeneral classification researchgate.net
Moderate Electrophiles0.8 - 1.5N/AGeneral classification researchgate.net
Marginal Electrophiles< 0.8N/AGeneral classification researchgate.net
Nitroethylene2.61N/AExample researchgate.net
Ynamine 20.43 (marginal)2.23Example mdpi.com

Chemo- and Regioselectivity Predictions in Complex Reactions

Computational methods, particularly DFT and Molecular Electron Density Theory (MEDT), are extensively employed to predict and rationalize the chemo- and regioselectivity of organic reactions mdpi.comresearchgate.net. This involves detailed analysis of reaction pathways, identification of transition states, and calculation of activation energies and thermodynamic stabilities of possible products mdpi.comresearchgate.net.

For a compound like this compound, computational studies would typically involve:

Identification of Reactive Sites: Local reactivity indices, such as Fukui functions or Parr functions, are used to pinpoint the most electrophilic or nucleophilic atoms within the molecule researchgate.net. For nitro compounds, the carbon atom adjacent to the nitro group often becomes an electrophilically activated site due to the electron-withdrawing nature of the nitro group mdpi.com.

Mechanism Elucidation: DFT calculations can map out the entire reaction coordinate, revealing whether a reaction proceeds via a concerted or stepwise mechanism, and identifying any intermediates formed mdpi.comresearchgate.net. For example, studies on the decomposition of nitroethyl benzoates have shown two-step mechanisms involving zwitterionic intermediates researchgate.net.

Energy Barrier Analysis: By comparing the activation energy barriers (ΔG‡) for different possible reaction pathways, computational chemistry can predict which pathway is kinetically favored, thus determining the chemoselectivity and regioselectivity mdpi.com. For instance, in cycloaddition reactions involving nitroalkenes, the regioselectivity is often determined by the nucleophilic attack of an activated site of one reactant to the electrophilically activated 2-position of the nitrovinyl moiety mdpi.com.

While specific reaction predictions for this compound were not found, its structure, containing both an ester and a nitro group, suggests it could participate in various reactions where selectivity is a key concern. For example, the nitro group could facilitate nucleophilic additions at the adjacent carbon, while the ester group might be involved in hydrolysis or transesterification reactions, each with potential for regioselective outcomes depending on the reaction conditions and other reactants .

Illustrative Data for Reaction Pathway Analysis (Conceptual) The following table conceptually illustrates how computational studies compare energy barriers to predict selectivity. These are not specific to this compound but represent the type of data that would be generated.

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Relative Stability of Product (ΔG) (kcal/mol)Predicted Selectivity
Pathway A15.2-10.5Major Product (Kinetically and Thermodynamically favored)
Pathway B18.7-8.1Minor Product
Pathway C22.0-12.3Minor Product (Kinetically disfavored)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations would be invaluable for:

Conformational Analysis: MD can explore the various possible three-dimensional arrangements (conformers) of this compound and their relative stabilities researchgate.net. The flexibility of the ethyl chain and the rotational freedom around the C-C and C-O bonds would lead to multiple conformers. MD simulations can determine the population distribution of these conformers at a given temperature, providing insights into the molecule's flexibility and preferred shapes in different environments researchgate.net.

Intermolecular Interactions: MD simulations can model how this compound interacts with its surroundings, such as solvent molecules mdpi.com. This is particularly relevant for understanding solvation effects, which can significantly influence a molecule's reactivity and stability mdpi.comrsc.org. For example, polar solvents can stabilize transition states, potentially enhancing reactivity . MD can reveal specific interactions like hydrogen bonding (e.g., between the nitro group's oxygen atoms and protic solvents) or van der Waals forces, which dictate solubility and behavior in condensed phases rsc.org.

QM/MM Simulations: For more accurate descriptions of chemical reactions or strong intermolecular interactions, combined Quantum Mechanical/Molecular Mechanical (QM/MM) potentials can be employed rsc.org. This approach treats the chemically active part of the molecule (e.g., the nitro group undergoing a reaction) with high-level QM methods, while the rest of the molecule and the surrounding environment are treated with less computationally intensive MM force fields rsc.org. This allows for a balance of accuracy and computational feasibility, especially for studying reactions in solution rsc.org.

While direct MD simulation results for this compound were not identified in the search, the methodology is routinely applied to similar nitro-containing compounds and esters to understand their conformational landscape and solvent interactions researchgate.net. Such studies would involve setting up a simulation box containing this compound and a chosen solvent (e.g., water, ethanol), applying appropriate force fields, and running the simulation for a sufficient duration to sample conformational space and interaction patterns.

Applications of 2 Nitroethyl Acetate in Advanced Organic Synthesis

Specific Synthetic Transformations Employing 2-Nitroethyl Acetate (B1210297)

Synthesis of Gamma-Oxoacids and Related Cyclic Compounds

Strategies for Selective Introduction of Nitro-Containing Moieties

The incorporation of nitro groups into organic molecules is a significant strategy in organic synthesis, as nitro compounds can serve as versatile intermediates for further transformations (e.g., reduction to amines, participation in nucleophilic substitutions, or as electrophiles). 2-Nitroethyl acetate (PubChem CID: 11815399) contains a pre-existing nitro group, making it a potential candidate for introducing this moiety into other molecular structures. Its structure, featuring a nitro group on an ethyl chain terminated by an acetate, could theoretically allow for its use in reactions where the 2-nitroethyl fragment is transferred or where the nitro group's electron-withdrawing effect influences reactivity. Nevertheless, explicit strategies or detailed research findings demonstrating the selective introduction of nitro-containing moieties specifically using this compound (PubChem CID: 11815399) in a controlled and selective manner are not well-documented in the current search results. General discussions about the reactivity of nitro compounds exist, but direct application examples for this particular isomer in selective nitro-group introductions are limited.

Derivatization Pathways to Unsubstituted Amino Acids

Amino acids are fundamental building blocks in biochemistry and organic chemistry, and their synthesis often involves various derivatization pathways. While certain nitro-esters, particularly those with the nitro group adjacent to the ester carbonyl (e.g., ethyl nitroacetate), are known intermediates in the preparation of unsubstituted amino acids, specific detailed research findings on the direct derivatization pathways to unsubstituted amino acids utilizing this compound (PubChem CID: 11815399) are not found in the reviewed literature. The conversion of nitro compounds to amino acids typically involves reduction of the nitro group to an amine, often followed by further functionalization or deprotection steps. However, the unique structural arrangement of this compound, with the nitro group on the β-carbon relative to the ester, does not appear to lend itself to commonly cited pathways for the direct synthesis of unsubstituted amino acids in the same manner as α-nitro esters.

Environmental and Green Chemistry Considerations in 2 Nitroethyl Acetate Research

Development of Sustainable Synthetic Methodologies

A primary focus of green chemistry is the redesign of synthetic routes to be more environmentally benign. A common laboratory-scale synthesis of 2-nitroethyl acetate (B1210297) involves the esterification of 2-nitroethanol (B1329411) with acetic anhydride (B1165640), often with an acid or base catalyst.

Reaction: (NO₂)CH₂CH₂OH + (CH₃CO)₂O → (NO₂)CH₂CH₂OCOCH₃ + CH₃COOH 2-Nitroethanol + Acetic Anhydride → 2-Nitroethyl Acetate + Acetic Acid

This reaction serves as a basis for applying green chemistry principles to improve its environmental footprint.

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact researchgate.net. Traditional solvents used in synthesis and purification, such as chloroform or benzene, are now being replaced with greener alternatives due to their toxicity and environmental persistence google.com.

Research efforts are geared towards:

Solvent-Free Conditions: The reaction between 2-nitroethanol and acetic anhydride can potentially be run "neat," without any solvent, which represents the ideal green chemistry scenario.

Green Solvents: Where a solvent is necessary for purification or extraction, the focus is on using solvents with a lower environmental impact. Ethyl acetate itself is considered a greener solvent, and its use in the workup phase is preferable to halogenated hydrocarbons researchgate.net. Other alternatives include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered more sustainable than solvents like tetrahydrofuran (THF) or diethyl ether google.com.

Solvent CategoryTraditional SolventGreen AlternativeKey Advantages of Green Alternative
ChlorinatedDichloromethane, Chloroform2-Methyltetrahydrofuran (2-MeTHF)Lower toxicity, derived from renewable resources, higher boiling point.
AromaticBenzene, TolueneAnisole, Ethyl AcetateLower toxicity, better biodegradability.
EthersDiethyl ether, Tetrahydrofuran (THF)Cyclopentyl methyl ether (CPME)Higher boiling point, lower peroxide formation, greater stability.

The esterification of 2-nitroethanol is often catalyzed by homogeneous acids like sulfuric acid. While effective, these catalysts are difficult to separate from the reaction mixture, leading to corrosive waste streams. A key green chemistry goal is the replacement of such catalysts with heterogeneous alternatives that can be easily recovered and reused.

Solid Acid Catalysts: Materials such as ion-exchange resins (e.g., Amberlyst-15) or zeolites can be used to catalyze the reaction. These solid catalysts can be removed by simple filtration and reactivated for subsequent batches, significantly reducing waste and improving process economy.

Benefits of Reusable Catalysts: The use of recyclable catalysts simplifies product purification, minimizes the generation of acidic waste, and aligns with the principles of a circular economy. Studies on various catalytic systems demonstrate that catalyst reusability is a key factor in developing sustainable chemical processes chemspider.comorgsyn.org.

Catalyst TypeExampleAdvantagesDisadvantages
HomogeneousSulfuric Acid (H₂SO₄)High activity, low cost.Difficult to separate, generates corrosive waste, not reusable.
Heterogeneous (Solid Acid)Ion-Exchange Resin, ZeoliteEasily separated by filtration, reusable for multiple cycles, non-corrosive.May have lower activity than homogeneous catalysts, potential for pore blockage.

Green chemistry metrics are essential for quantifying the efficiency and environmental impact of a synthetic process.

Atom Economy: This metric, developed by Barry Trost, calculates the percentage of reactant atoms that are incorporated into the desired product. It provides a theoretical measure of how efficiently a reaction uses its starting materials. For the synthesis of this compound from 2-nitroethanol and acetic anhydride, the atom economy is 100%, as all atoms from the reactants are incorporated into the desired product and the co-product (acetic acid). However, if acetyl chloride were used instead of acetic anhydride, the byproduct would be HCl, and the atom economy would be lower.

Atom Economy Calculation
ReactantsMolecular Weight (g/mol)ProductsMolecular Weight (g/mol)
2-Nitroethanol (C₂H₅NO₃)91.07This compound (C₄H₇NO₄)133.10
Acetic Anhydride ((CH₃CO)₂O)102.09Acetic Acid (CH₃COOH)60.05
Total Reactant Mass193.16Total Product Mass193.15
Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100Assuming Acetic Acid is a useful co-product: (133.10 + 60.05) / 193.16 * 100 = 100%Assuming Acetic Acid is waste: (133.10 / 193.16) * 100 = 68.9%

Environmental Factor (E-Factor): The E-Factor provides a more practical measure of waste by calculating the mass ratio of waste generated to the mass of the desired product. The ideal E-factor is 0. This calculation includes not just byproducts, but also solvent losses, unreacted starting materials, and catalyst waste.

Hypothetical E-Factor Analysis for this compound Synthesis (1 mole scale)
ComponentInput Mass (g)Mass in Product (g)Waste Mass (g)Comments
2-Nitroethanol91.07-9.11Assuming 90% conversion.
Acetic Anhydride102.09--Fully consumed.
Sulfuric Acid (Catalyst)1.0-1.0Not recovered (neutralized).
Ethyl Acetate (Solvent)200.0-20.0Assuming 90% recovery.
Water (for workup)100.0-100.0Aqueous waste stream.
Sodium Bicarbonate (for neutralization)2.0-2.0Aqueous waste stream.
Acetic Acid (Byproduct)--54.05Generated in the reaction (90% yield).
This compound (Product)-119.79-90% Yield.
Total496.16119.79186.16
E-Factor = Total Waste Mass / Mass of Product = 186.16 / 119.79 = 1.55

Research into Degradation Pathways and Byproduct Mitigation

Hydrolysis: The ester bond is susceptible to hydrolysis, either chemically or enzymatically, which would break the compound down into 2-nitroethanol and acetic acid.

Reduction of the Nitro Group: Under anaerobic conditions, microbial processes are known to reduce nitroaromatic compounds to their corresponding amines. This would transform this compound into 2-aminoethyl acetate, a significantly different chemical species.

Mitigating the formation of byproducts during synthesis is another key research area. In the synthesis using acetic anhydride, the main byproduct is acetic acid. Strategies for mitigation include:

Optimizing Reaction Conditions: Fine-tuning the temperature, reaction time, and molar ratio of reactants can maximize the yield of the desired product and minimize the formation of other impurities.

Theoretical Frameworks for Life Cycle Assessment in Chemical Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal ("cradle-to-grave"). For a specialty chemical like this compound, a "cradle-to-gate" assessment, which covers the process up to the point where the product leaves the manufacturing facility, is often performed.

Applying a theoretical LCA framework to the production of this compound would involve a standardized, four-stage process as defined by ISO 14040/14044 standards.

Stages of a Life Cycle Assessment for this compound Production
StageObjective and Key Considerations
1. Goal and Scope DefinitionDefine the purpose of the study (e.g., compare synthetic routes), the functional unit (e.g., 1 kg of this compound), and the system boundaries (e.g., from raw material extraction to factory gate).
2. Life Cycle Inventory (LCI)Quantify all inputs and outputs within the system boundary. This includes raw materials (2-nitroethanol, acetic anhydride), energy (electricity, heat), water usage, and all outputs, including the product, byproducts (acetic acid), air emissions, and waterborne wastes.
3. Life Cycle Impact Assessment (LCIA)Evaluate the potential environmental impacts of the inputs and outputs from the LCI. Impact categories would include global warming potential (carbon footprint), acidification potential, eutrophication potential, and human toxicity, among others.
4. InterpretationAnalyze the results from the LCI and LCIA to identify the main drivers of environmental impact (e.g., energy consumption, solvent use). This stage provides conclusions and recommendations for improving the environmental performance of the production process.

Such an assessment provides a holistic view, enabling chemists and chemical engineers to make data-driven decisions to reduce the environmental footprint of this compound production.

Future Research Directions and Emerging Challenges in 2 Nitroethyl Acetate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems represents a critical future research direction for 2-nitroethyl acetate (B1210297). Catalysis can significantly influence reaction pathways, enabling milder conditions, improved yields, and enhanced selectivity (regio-, stereo-, and enantioselectivity). For instance, the decomposition of 2-fluoro-2-nitroethyl acetate, a related compound, to 1-fluoro-1-nitroethene proceeds via a stepwise E1cb mechanism in the presence of inorganic bases, contrasting with a one-step mechanism under non-catalytic conditions sci-rad.com, researchgate.net. This highlights the profound impact catalysts can have on reaction mechanisms and outcomes.

Future research could focus on:

Lewis Acid/Base Catalysis: Exploring new Lewis acid or base catalysts to activate either the nitro group or the ester moiety in 2-nitroethyl acetate, facilitating transformations that are otherwise difficult or require harsh conditions. This could include investigating the role of inorganic bases in promoting specific elimination or rearrangement reactions with improved control.

Transition Metal Catalysis: Investigating transition metal complexes for their ability to catalyze specific reactions involving this compound. While some metal-catalyzed reactions involving nitro compounds exist, such as samarium(0) and 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide for chemoselective reduction of aromatic nitro groups, their application to this compound for selective functionalization (e.g., reduction of the nitro group without affecting the ester, or vice versa) could yield highly valuable synthetic routes acs.org.

Organocatalysis and Biocatalysis: Developing chiral organocatalysts or exploring enzymatic systems for asymmetric transformations of this compound. Recent work on organocatalytic asymmetric Michael addition of ketones with nitroolefins using pyrrolidinyl-oxazole-carboxamide derivatives demonstrates the potential for achieving high enantio- and diastereoselectivity in reactions involving nitro compounds rsc.org. Applying these principles to this compound could enable enantioselective syntheses of complex chiral molecules.

Exploration of New Reactivity Modes and Unconventional Synthetic Applications

Beyond its established role as a precursor to nitroalkenes via carboxylic acid extrusion sci-rad.com, researchgate.net, future research should delve into uncovering novel reactivity modes and unconventional synthetic applications of this compound. The inherent electrophilicity of the nitrovinyl moiety in conjugated nitroalkenes makes them highly reactive, capable of participating in various cycloaddition reactions, including [2+2] and [4+3] processes, leading to diverse cyclic molecular systems sci-rad.com, mdpi.com.

Key areas for exploration include:

Cascade and Domino Reactions: Designing multi-component or cascade reactions where this compound or its in situ generated derivatives participate in a sequence of transformations, leading to complex molecular architectures in a single synthetic operation.

Radical Chemistry: Investigating radical-mediated transformations of this compound. Recent advancements in harnessing radical relay strategies for the difunctionalization of unsaturated hydrocarbons using nitryl radical sources suggest a promising avenue for incorporating this compound into novel radical processes, potentially leading to new C-C or C-heteroatom bond formations unibe.ch.

Non-traditional Activation Methods: Exploring activation methods beyond conventional heating or catalysis, such as photoredox catalysis, electrochemistry, or mechanochemistry, to induce unique reactivity patterns in this compound, enabling transformations inaccessible through traditional means unibe.ch.

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Control

While standard spectroscopic techniques (e.g., NMR, IR, Raman) are routinely used for the characterization of this compound and its reaction products nih.gov, ethz.ch, researchgate.net, rsc.org, mdpi.com, jmcs.org.mx, the integration of advanced in situ reaction monitoring and control techniques represents a significant future research direction. Real-time spectroscopic analysis can provide invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates, facilitating reaction optimization and control.

Future efforts should focus on:

Operando Spectroscopy: Employing operando spectroscopic methods (e.g., in situ IR, Raman, or NMR spectroscopy) to monitor reactions involving this compound under actual reaction conditions. This can help elucidate the precise role of catalysts, identify rate-determining steps, and track the evolution of reactants, intermediates, and products.

Flow Chemistry with Integrated Monitoring: Combining flow chemistry platforms with embedded spectroscopic sensors for continuous, real-time monitoring and feedback control. This approach can enable rapid optimization of reaction parameters, ensure product consistency, and enhance safety in the synthesis of this compound and its derivatives.

Hyphenated Techniques: Developing and applying hyphenated analytical techniques (e.g., GC-MS coupled with in situ IR) to gain a comprehensive understanding of complex reaction mixtures and identify unexpected side products or decomposition pathways.

Synergistic Combination of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A synergistic combination of computational and experimental methodologies is crucial for achieving a deeper mechanistic understanding of this compound chemistry. Computational chemistry, particularly Density Functional Theory (DFT), has proven invaluable in elucidating the mechanisms of reactions involving nitroalkenes, including cycloadditions sci-rad.com, mdpi.com.

Future research should prioritize:

Detailed Mechanistic Elucidation: Performing comprehensive computational studies (e.g., DFT calculations) to map out potential energy surfaces, identify transition states, and calculate activation energies for key reactions involving this compound. This includes understanding the precise role of substituents, solvents, and catalysts in influencing reactivity and selectivity.

Predictive Modeling: Developing computational models that can predict the reactivity and selectivity of this compound in various reaction environments. This can guide experimental design, reduce the need for extensive empirical screening, and accelerate the discovery of new transformations.

Structure-Reactivity Relationship Studies: Utilizing computational tools to systematically explore the electronic and steric effects of modifications to the this compound scaffold on its reactivity. This can provide insights into designing derivatives with enhanced or novel reactivities.

Design and Synthesis of Related Compounds with Tailored Properties or Specific Reactivities

The design and synthesis of related compounds with tailored properties or specific reactivities stemming from the this compound scaffold hold significant promise. By strategically modifying the structure, researchers can impart desired chemical or physical characteristics.

Areas for future investigation include:

Variations of the Ester Moiety: Exploring a wide range of ester groups (e.g., different alkyl chains, aryl groups, or functionalized esters) to modulate the electronic and steric properties of the compound, influencing its stability, reactivity, and potential applications.

Modifications of the Nitroethyl Chain: Introducing substituents on the ethyl chain or incorporating the 2-nitroethyl moiety into cyclic or heterocyclic structures. Examples include the synthesis of substituted nitro-ethenes like 2-nitroprop-1-ene or 2-nitrobut-1-ene from nitro-alkyl carboxylates, and the incorporation of the 2-nitroethyl group into indole (B1671886) or pyrrole (B145914) frameworks researchgate.net, mdpi.com, rsc.org.

Development of Biologically Active Analogues: Designing and synthesizing this compound derivatives with potential biological activities. For instance, aryl-2-nitrovinyl derivatives have been explored as proteasome inhibitors, suggesting the potential for developing new therapeutic agents by modifying the core structure researchgate.net.

Polymer-Supported Derivatives: Investigating the synthesis of polymer-supported this compound derivatives for applications in solid-phase synthesis or as recyclable reagents, as demonstrated by the synthesis of phenyl-ethyl based N-derivatives on polystyrene resin jmcs.org.mx.

These future research directions collectively aim to push the boundaries of this compound chemistry, fostering innovation in synthetic methodology, fundamental understanding, and the development of new functional molecules.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-nitroethyl acetate with high purity for laboratory use?

  • Methodology : The synthesis typically involves the reaction of nitroethanol with acetic anhydride in the presence of catalytic sulfuric acid, as described in classical organic procedures. Sodium acetate is critical for neutralizing excess acid and improving yield .
  • Purification : Distillation under reduced pressure (e.g., 62–64°C at 1.3 mm Hg) followed by extraction with aqueous sodium bicarbonate ensures removal of acidic impurities. GC-MS or IR spectroscopy can confirm purity .

Q. How should researchers characterize this compound to verify its structural integrity?

  • Analytical Techniques :

  • Spectroscopy : IR for nitro (1530–1370 cm⁻¹) and ester (1740–1720 cm⁻¹) functional groups.
  • Chromatography : GC retention indices on polar columns (e.g., DB-WAX) compared to NIST reference data .
  • NMR : 1^1H NMR signals at δ 4.3–4.5 ppm (CH2_2OAc) and δ 4.7–4.9 ppm (CH2_2NO2_2) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis or nitro group decomposition. Avoid prolonged exposure to moisture or light .
  • Decomposition Risks : Thermal degradation above 100°C can release toxic NOx_x gases; monitor via TGA-DSC for exothermic peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound in Diels-Alder reactions?

  • Case Study : In butadiene cycloadditions, yields vary (51–72%) depending on sodium acetate concentration. Lower catalyst amounts reduce transition-state stabilization, while excess acetic anhydride may hydrolyze nitroethanol .
  • Resolution : Optimize molar ratios (e.g., 1:1.2 nitroethanol:acetic anhydride) and employ kinetic studies (e.g., in situ FTIR) to track intermediate formation .

Q. What mechanistic insights explain this compound’s role in asymmetric Michael additions?

  • Reaction Pathway : this compound acts as a nitroethylene precursor via base-induced elimination (e.g., with N-ethylmorpholine). The enamine intermediate undergoes stereoselective addition to α,β-unsaturated carbonyls, guided by chiral auxiliaries like (S)-prolinetert-butyl ester .
  • Key Variables : Solvent polarity (acetonitrile vs. THF) and temperature (−80°C to RT) control enantiomeric excess (ee). Monitor via chiral HPLC .

Q. How can computational modeling predict the thermochemical behavior of this compound in gas-phase reactions?

  • Parameters : Use DFT (e.g., B3LYP/6-31G*) to calculate proton affinity (835.7 kJ/mol) and gas-phase basicity (804.7 kJ/mol), validated against NIST thermochemical tables .
  • Applications : Predict ionization energies (10.01 eV) for mass spectrometry fragmentation patterns .

Q. What experimental strategies mitigate toxicity risks when handling this compound?

  • Safety Protocols :

  • Ventilation : Use fume hoods with >100 ft/min airflow.
  • PPE : Nitrile gloves, splash goggles, and lab coats.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How do researchers address challenges in determining enantiomeric purity of products derived from this compound?

  • Analytical Solutions : Convert intermediates to crystalline derivatives (e.g., Mosher esters) for X-ray crystallography. Alternatively, use 19^{19}F NMR with chiral shift reagents .

Methodological Notes

  • Data Validation : Cross-reference experimental results with NIST Chemistry WebBook for retention indices, IR spectra, and thermodynamic properties .
  • Contradiction Analysis : Apply factorial design (e.g., Taguchi methods) to isolate variables affecting yield or selectivity .
  • Ethical Compliance : Document synthetic procedures, hazard controls, and waste disposal per institutional safety guidelines .

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